molecular formula C7H13NO B8734443 1-(3,4-dihydro-2H-pyran-2-yl)-N-methylmethanamine

1-(3,4-dihydro-2H-pyran-2-yl)-N-methylmethanamine

Cat. No.: B8734443
M. Wt: 127.18 g/mol
InChI Key: XWQKLSSUNUCHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydro-2H-pyran-2-yl)-N-methylmethanamine is an organic compound that features a pyran ring structure with a methylamine group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-pyran-2-yl)-N-methylmethanamine typically involves the reaction of 3,4-dihydro-2H-pyran with methylamine under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for maintaining the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-pyran-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(3,4-dihydro-2H-pyran-2-yl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3,4-dihydro-2H-pyran-2-yl)-N-methylmethanamine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-(3,4-dihydro-2H-pyran-2-yl)-N-methylmethanamine

InChI

InChI=1S/C7H13NO/c1-8-6-7-4-2-3-5-9-7/h3,5,7-8H,2,4,6H2,1H3

InChI Key

XWQKLSSUNUCHIW-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCC=CO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4-Dihydro-2H-pyran-2-carbaldehyde (300 g, 2.68 mol) was dissolved in tetrahydrofuran (710 mL). Raney-Co catalyst (30 g, tetrahydrofuran moist) was added. Gaseous methyl amine (415.4 g, 13.4 mol) was transferred into the solution within 50 minutes (45° C.). Hydrogen (49.2 L) was added and the pressure adjusted to 100 bar and the solution was stirred for about 2 h at 100° C. The reaction vessel was cooled to room temperature, the gas removed and the solution degassed. The solution was concentrated under reduced pressure. The crude product (344.5 g) was distilled at reduced pressure to receive (3,4-Dihydro-2H-pyran-2-ylmethyl)-methyl-amine (289.8 g, 2.28 mol, 85% yield). Analytical data amine (3,4-Dihydro-2H-pyran-2-ylmethyl)-methyl-amine: Bp. 55-57° C. at 16 mbar; HPLC-MS: (M+H)+=128 at rt=0.619 min. (TIC), rt=0.596 min. (UV), rt=0.631 min. (ELS), Chromolith SpeedROD RP-18e 50-4.6 mm, solvent A: water+0.1% TFA, solvent B: acetonitrile+0.1% TFA, gradient: 4% solvent B at 0.0 min., 100% solvent B at 2.6 min., flow: 2.4 mL/min., UV: 220 nm.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
710 mL
Type
solvent
Reaction Step One
Quantity
415.4 g
Type
reactant
Reaction Step Two
Quantity
49.2 L
Type
reactant
Reaction Step Three
[Compound]
Name
Co
Quantity
30 g
Type
catalyst
Reaction Step Four

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